molecular formula C10H17N5O B13255804 2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide

Cat. No.: B13255804
M. Wt: 223.28 g/mol
InChI Key: YSRZXKCBTJEITG-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide is a chemical compound with the molecular formula C10H17N5O It is known for its unique structure, which includes a triazole ring, an aminomethyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide typically involves multiple steps. One common method includes the reaction of 3-(aminomethyl)-1H-1,2,4-triazole with N-cyclopropyl-N-ethylacetamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. The triazole ring and aminomethyl group play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide
  • 2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide stands out due to its specific structural features, such as the presence of the cyclopropyl group and the particular arrangement of the triazole ring

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

2-[3-(aminomethyl)-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide

InChI

InChI=1S/C10H17N5O/c1-2-15(8-3-4-8)10(16)6-14-7-12-9(5-11)13-14/h7-8H,2-6,11H2,1H3

InChI Key

YSRZXKCBTJEITG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C(=O)CN2C=NC(=N2)CN

Origin of Product

United States

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